methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFONQYXSHGZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185234 | |
| Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75028-30-7 | |
| Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75028-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Thioamides with Chlorinated Carbonyl Precursors
The most widely reported method involves cyclocondensation reactions between thioamide derivatives and chlorinated carbonyl compounds. For example, N-substituted thioamides react with methyl chlorooxoacetate under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by cyclization and elimination of water. Typical conditions include:
A representative reaction equation is:
Direct Chlorination of Thiadiazole Intermediates
An alternative approach involves the chlorination of pre-formed 1,2,4-thiadiazole derivatives. For instance, methyl 5-amino-1,2,4-thiadiazole-3-carboxylate undergoes diazotization followed by treatment with copper(I) chloride (Sandmeyer reaction) to introduce the chlorine substituent. This method requires precise control over temperature (-5 to 0°C) to avoid side reactions such as ring opening.
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Industrial production leverages continuous flow reactors to enhance efficiency and safety. In one protocol, a mixture of thiourea and methyl dichloroacetate is fed into a tubular reactor at 120°C with a residence time of 30 minutes. Key advantages include:
Catalytic Esterification of Carboxylic Acid Precursors
Large-scale synthesis often begins with 5-chloro-1,2,4-thiadiazole-3-carboxylic acid, which is esterified using methanol in the presence of sulfuric acid or p-toluenesulfonic acid (PTSA). Reaction conditions and yields are summarized below:
| Parameter | Value |
|---|---|
| Carboxylic Acid | 5-chloro-1,2,4-thiadiazole-3-carboxylic acid |
| Alcohol | Methanol |
| Catalyst | HSO (5 mol%) |
| Temperature | 65°C |
| Time | 4 hours |
| Yield | 85–90% |
This method avoids hazardous chlorinating agents, making it environmentally favorable.
Optimization Strategies
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and product purity. Polar solvents like DMF accelerate cyclocondensation but may require higher temperatures (100°C), risking decomposition. In contrast, acetonitrile offers a balance between reactivity and stability, achieving yields of 70% at 80°C.
Catalytic Additives
The addition of triethylamine (TEA) as a base enhances nucleophilicity in cyclocondensation reactions, reducing reaction time by 30%. However, excess TEA promotes side reactions, necessitating careful stoichiometric control.
Analytical Characterization
Spectroscopic Data
Critical spectroscopic features of this compound include:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amino or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate serves as an important intermediate for synthesizing various heterocyclic compounds. Its structure allows for multiple chemical modifications:
- Synthesis of Heterocycles : The compound can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by other functional groups, facilitating the creation of diverse derivatives.
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines or thiols | Various substituted thiadiazoles |
| Oxidation | Reaction with oxidizing agents | Oxidized thiadiazole derivatives |
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of cellular processes through covalent bonding with nucleophilic sites in proteins.
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Industry
The compound's utility extends to agricultural applications:
- Agrochemicals : this compound is explored as a potential herbicide and growth regulator. Its unique structure allows it to target specific pathways in plants while minimizing harm to crops.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology (2023), this compound was evaluated for its antimicrobial properties against a panel of pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Agrochemical Development
A recent patent application (2024) described formulations containing this compound aimed at improving weed control in rice and maize crops. Field trials showed that the compound effectively reduced weed populations without affecting crop yield.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Differences :
- Substituent: The 5-position features an amino (-NH₂) group instead of chlorine.
- Molecular Formula : C₄H₅N₃O₂S (vs. C₄H₃ClN₂O₂S for the chloro derivative).
- Reactivity: The amino group enhances nucleophilicity, making this compound more reactive in substitution reactions compared to the chloro analog.
- Applications: Amino-substituted thiadiazoles are often intermediates in drug synthesis, such as protease inhibitors .
Ethyl 5-Chloro-1,2,4-Thiadiazole-3-Carboxylate
Key Differences :
- Ester Group : Ethyl ester (C₂H₅) instead of methyl (CH₃).
- Molecular Weight : 192.62 g/mol (vs. 178.6 g/mol for the methyl ester) .
- Safety : Classified as hazardous (H301, H311, H331), indicating acute toxicity via ingestion, dermal contact, or inhalation .
Ethyl 5-Chloro-1,2-Oxazole-3-Carboxylate
Key Differences :
- Heterocycle : Oxazole ring (one oxygen, one nitrogen) replaces the thiadiazole (two nitrogens, one sulfur).
- Molecular Weight : 175.57 g/mol .
- Reactivity : Oxazoles are generally less electrophilic than thiadiazoles, reducing susceptibility to nucleophilic attack.
- Applications : Oxazole derivatives are prevalent in medicinal chemistry due to their metabolic stability .
5-Chloro-1,2,4-Thiadiazole-3-Carboxylic Acid
Key Differences :
- Functional Group : Free carboxylic acid (-COOH) instead of methyl ester.
- Molecular Weight : 164.57 g/mol .
- Acidity : The carboxylic acid group (pKa ~2-3) enhances water solubility but limits bioavailability due to ionization at physiological pH.
- Synthesis : Likely derived via hydrolysis of the methyl or ethyl ester under acidic/basic conditions .
Comparative Data Table
Research Findings and Implications
Structural Impact on Bioactivity : The thiadiazole ring’s sulfur atom enhances electron-deficient character, making chloro-substituted derivatives potent electrophiles in cross-coupling reactions. Conversely, oxazole analogs exhibit reduced reactivity but greater metabolic stability .
Ester Group Influence : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, which may affect the pharmacokinetics of prodrug derivatives .
Safety Considerations: Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate’s acute toxicity highlights the need for stringent handling protocols, whereas the methyl and amino analogs lack explicit hazard data, suggesting a safer profile .
Biological Activity
Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials, supported by relevant research findings and data.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are known for their wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. The substitution patterns on the thiadiazole ring significantly influence their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various thiadiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in several in vitro assays.
Cytotoxicity Studies
In a study evaluating the cytotoxic effects of thiadiazole derivatives against different cancer cell lines, this compound demonstrated significant antiproliferative activity. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various derivatives:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.36 |
| This compound | HepG2 (liver cancer) | 6.51 |
| Doxorubicin | MCF-7 | 6.80 |
| Doxorubicin | HepG2 | 8.40 |
The compound exhibited comparable activity to doxorubicin, a well-known chemotherapeutic agent . The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .
Mechanistic Studies
Mechanistic studies have indicated that this compound induces apoptosis through the activation of caspases and modulation of key regulatory proteins involved in cell survival pathways. For instance:
- Caspase Activation : The compound significantly increased the activity of caspases 3 and 9 in treated cancer cells.
- Bax/Bcl-2 Ratio : Flow cytometry analyses revealed an altered Bax/Bcl-2 ratio favoring pro-apoptotic signaling .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. Research indicates that thiadiazole derivatives possess significant antibacterial and antifungal activities.
Antibacterial Studies
The compound was tested against several bacterial strains with notable results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could serve as a potential lead compound for developing new antibacterial agents .
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound derivatives:
- Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The derivatives exhibited varying degrees of activity based on structural modifications .
- In Vivo Studies : In vivo studies using tumor-bearing mice models showed that selected thiadiazole derivatives could effectively target tumor cells with minimal toxicity to normal tissues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid esters under reflux conditions. For example, analogous thiadiazole derivatives are synthesized via refluxing precursors (e.g., 3-amino-4-hydroxybenzoate) with aryl acids or chlorinated reagents in ethanol or THF for 12–24 hours . Key parameters include temperature control (80–100°C), stoichiometric ratios (excess chlorinating agents to ensure complete substitution), and purification via recrystallization (ethanol/water mixtures) . Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion.
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the thiadiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and ester methyl groups (δ 3.8–4.2 ppm) .
- FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.
- Mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 207.6 for C₅H₄ClN₃O₂S) .
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies on analogous thiadiazoles suggest:
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (typically >150°C for ester derivatives).
- Photostability : Store in amber glassware at –20°C to prevent photodegradation.
- Hydrolytic stability : Avoid aqueous buffers at pH >8, as ester groups may hydrolyze. Accelerated aging studies (40°C/75% RH for 6 months) can predict shelf life .
Advanced Research Questions
Q. How does the electronic nature of the thiadiazole ring influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-deficient thiadiazole core enhances susceptibility to nucleophilic attack at the 5-chloro position. For example, microwave-assisted reactions (e.g., 100°C, 300 W) with amines or thiols yield substituted derivatives (e.g., 5-amino or 5-thioether analogs) with higher regioselectivity compared to classical reflux methods . Kinetic studies (via ¹H NMR monitoring) can quantify reaction rates under varying dielectric conditions (DMF vs. DMSO) .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 25923) .
- Solubility effects : Use DMSO stock solutions (<1% v/v) to avoid solvent interference.
- Structural analogs : Compare this compound with its 5-nitro or 5-methyl analogs to isolate electronic vs. steric effects .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli dihydrofolate reductase). Focus on the thiadiazole ring’s π-π stacking and the chloro group’s hydrophobic contacts .
- QSAR modeling : Train models on IC₅₀ data from thiadiazole libraries to predict substituent effects on activity. Molecular descriptors (e.g., logP, polar surface area) are critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
